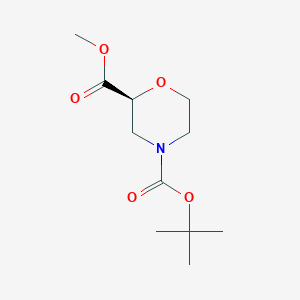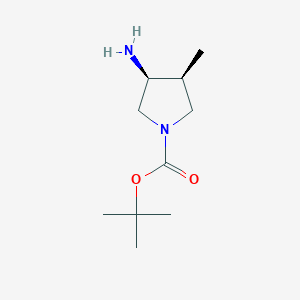![molecular formula C12H17F2NO4 B6361205 (3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1430105-52-4](/img/structure/B6361205.png)
(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a carbonyl group (C=O), and a t-butoxy group (t-OC4H9). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the difluoro group, and the attachment of the t-butoxy and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound also contains a 5-membered ring and a 4-membered ring. The presence of the difluoro group and the t-butoxy group would also add to the complexity of the structure .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the carboxylic acid group can participate in acid-base reactions, and the carbonyl group can undergo addition reactions. The t-butoxy group could potentially be cleaved off under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound may also exhibit interesting spectroscopic properties due to the presence of the carbonyl group .Wissenschaftliche Forschungsanwendungen
Organic Acid Vapours and Corrosion of Copper
Research by Bastidas and La Iglesia (2007) focuses on how low molecular weight carboxylic acids, including formic, acetic, and butyric acids, contribute to the corrosion of copper. This study highlights the environmental impact and industrial relevance of carboxylic acids in corrosion processes Bastidas & La Iglesia, 2007.
Bioaccumulation of Perfluorinated Acids
Conder et al. (2008) critically review the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), comparing them with regulatory criteria and persistent lipophilic compounds. This research is essential for understanding the environmental persistence and toxicity of fluorinated compounds Conder et al., 2008.
Fluorinated Alternatives to Long-Chain Perfluoroalkyl Carboxylic Acids
Wang et al. (2013) review information on fluorinated alternatives to PFCAs and PFSAs, focusing on their environmental releases, persistence, and exposure. This study points to the need for understanding the safety and environmental impact of fluorinated alternatives Wang et al., 2013.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) explore how straight-chain carboxylic acids, such as hexanoic and decanoic acids, inhibit microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae. This research is crucial for biotechnological applications involving carboxylic acids Jarboe et al., 2013.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R,6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSWURHJYLTIL-WRWORJQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1C(=O)O)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)








![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)


